N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzo[b]thiophene core with a carboxamide group at the 2-position and a thiophen-3-ylmethyl substituent.
Mechanism of Action
Target of Action
The primary target of the compound N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is the STING protein . STING, which stands for Stimulator of Interferon Genes, is an immune-associated protein that is primarily produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
This compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction between the agonist and the CDN-binding domain of the STING protein . This interaction activates the STING protein .
Preparation Methods
The synthesis of N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of benzo[b]thiophene-2-carboxylic acid with thiophen-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Comparison with Similar Compounds
N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives, such as:
Benzo[b]thiophene-2-carboxamide: Lacks the thiophen-3-ylmethyl substituent, which may affect its biological activity and specificity.
Thiophen-2-ylmethylbenzo[b]thiophene-2-carboxamide: Similar structure but with a thiophen-2-ylmethyl group, which may result in different chemical and biological properties.
Benzo[b]thiophene-2-carboxylic acid: The carboxylic acid group can be modified to form various derivatives with different activities.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS2/c16-14(15-8-10-5-6-17-9-10)13-7-11-3-1-2-4-12(11)18-13/h1-7,9H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFWDNNLSWECQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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